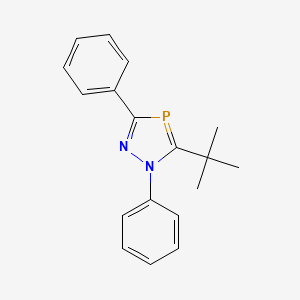
5-tert-Butyl-1,3-diphenyl-1H-1,2,4-diazaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-Butyl-1,3-diphenyl-1H-1,2,4-diazaphosphole is a heterocyclic compound that contains a phosphorus atom within a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-1,3-diphenyl-1H-1,2,4-diazaphosphole typically involves the reaction of tert-butylphosphine with diphenylhydrazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a transition metal complex to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5-tert-Butyl-1,3-diphenyl-1H-1,2,4-diazaphosphole undergoes various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phospholes depending on the nucleophile used.
Applications De Recherche Scientifique
5-tert-Butyl-1,3-diphenyl-1H-1,2,4-diazaphosphole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 5-tert-Butyl-1,3-diphenyl-1H-1,2,4-diazaphosphole involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom can form coordination bonds with metal centers, influencing catalytic activity. Additionally, the compound’s unique structure allows it to participate in various biochemical pathways, potentially modulating biological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-tert-Butyl-3,4-diphenyl-1,2,4-triazol-5-ylidenes: Similar in structure but contains a triazole ring instead of a diazaphosphole ring.
2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2′,4′,6′-triisopropyl-1,1′-biphenyl: Contains a phosphine group with different substituents.
Uniqueness
5-tert-Butyl-1,3-diphenyl-1H-1,2,4-diazaphosphole is unique due to its specific ring structure and the presence of both phosphorus and nitrogen atoms within the ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in catalysis and material science.
Propriétés
Numéro CAS |
93756-85-5 |
|---|---|
Formule moléculaire |
C18H19N2P |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
5-tert-butyl-1,3-diphenyl-1,2,4-diazaphosphole |
InChI |
InChI=1S/C18H19N2P/c1-18(2,3)17-20(15-12-8-5-9-13-15)19-16(21-17)14-10-6-4-7-11-14/h4-13H,1-3H3 |
Clé InChI |
SHIIKSXPDATGOT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=PC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14370515.png)
![2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane](/img/structure/B14370518.png)
![2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate](/img/structure/B14370521.png)

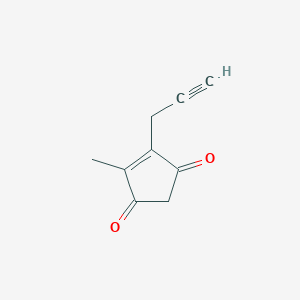
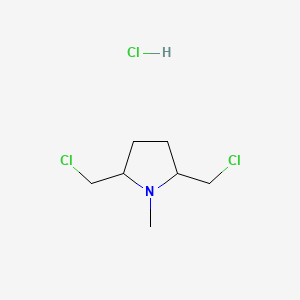
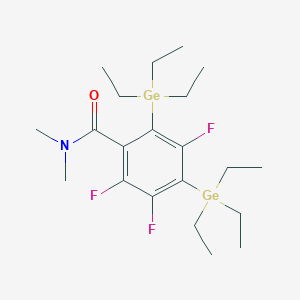

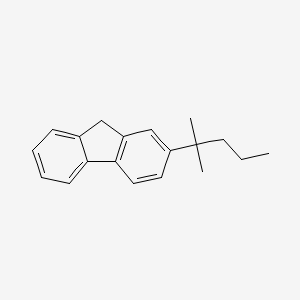
![3,3,5a-Trimethyl-3,4,5a,6,7,8,9,9a-octahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14370562.png)
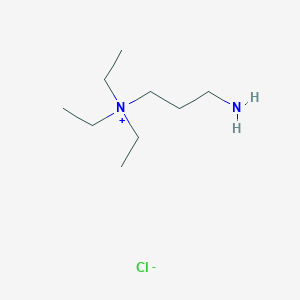
![5-Phenyl-1,3-dihydro-2H-pyrido[4,3-e][1,4]diazepine-2-thione](/img/structure/B14370579.png)
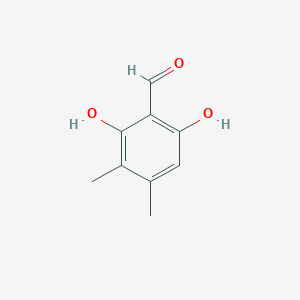
![N~1~-Benzyl-N~2~-butyl-N~1~-[2-(butylamino)ethyl]ethane-1,2-diamine](/img/structure/B14370590.png)
